

# An In-depth Technical Guide to 2-Amino-6-chlorobenzotrifluoride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Chloro-2-(trifluoromethyl)aniline

Cat. No.: B1283132

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This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of 2-Amino-6-chlorobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

## Physicochemical Properties

2-Amino-6-chlorobenzotrifluoride, with the CAS number 432-21-3, is an aromatic amine characterized by the presence of a trifluoromethyl group and a chlorine atom on the benzene ring. [1] Its physicochemical properties are summarized in the table below. It is typically a colorless to pale yellow liquid or solid, depending on the ambient temperature. [1] The compound exhibits moderate solubility in organic solvents and limited solubility in water. [1]

Property	Value	Reference(s)
Molecular Formula	<b>C7H5ClF3N</b>	
Molecular Weight	195.57 g/mol	
Appearance	Colorless to pale yellow liquid or solid	[1]
Boiling Point	55.00 °C	
	~230-235 °C	[2]
	238.2 °C at 760 mmHg	[3]
Density	1.425 g/cm³	
	1.49 g/cm³	[2]
	1.4±0.1 g/cm³	[3]

| Solubility | Slightly soluble in water; soluble in alcohols, ethers, and ketones. | [1][2]

Note: The reported values for boiling point and density show some variation across different sources, which may be attributed to different measurement conditions or purity levels.

## Spectroscopic Data

Detailed experimental spectra for 2-Amino-6-chlorobenzotrifluoride are not readily available in the public domain. However, based on the chemical structure, the expected spectroscopic features are outlined below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The aromatic region (typically 6.5-8.0 ppm) will exhibit a complex splitting pattern due to the coupling between the non-equivalent aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the trifluoromethyl and chloro groups and the electron-donating effect of the amino group. The amine (-NH<sub>2</sub>) protons would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

<sup>13</sup>C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be in the typical range of 110-150 ppm, with the exact positions influenced by the substituents. The carbon bearing the trifluoromethyl group is expected at the lower field (higher ppm) region of the aromatic signals.

<sup>19</sup>F NMR: The fluorine NMR spectrum will show a singlet for the -CF<sub>3</sub> group, as there are no neighboring fluorine atoms.

## Infrared (IR) Spectroscopy

The IR spectrum of 2-Amino-6-chlorobenzotrifluoride will be characterized by the following absorption bands:

- N-H stretching: Two sharp to medium bands in the region of 3300-3500 cm<sup>-1</sup> corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group. [4]\*
- C-H stretching (aromatic): Weak to medium bands above 3000 cm<sup>-1</sup>.
- C=C stretching (aromatic): Several bands in the 1450-1600 cm<sup>-1</sup> region.
- C-N stretching: A band in the 1250-1350 cm<sup>-1</sup> region.
- C-F stretching: Strong, characteristic bands in the 1100-1300 cm<sup>-1</sup> region due to the trifluoromethyl group.
- C-Cl stretching: A band in the 600-800 cm<sup>-1</sup> region.

## Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M<sup>+</sup>) at m/z 195 and an M+2 peak with an intensity of approximately one-third of the M<sup>+</sup> peak, which is characteristic of a compound containing one chlorine atom. The fragmentation pattern would likely involve the loss of small molecules or radicals such as H, Cl, CF<sub>3</sub>, and HCN from the molecular ion.

## Synthesis

A detailed, experimentally verified protocol for the synthesis of 2-Amino-6-chlorobenzotrifluoride is not publicly available. However, a plausible synthetic route can be conceptualized based on known organic reactions and patent literature for structurally similar compounds, such as 2-amino-5-chlorobenzotrifluoride. [5][6] A hypothetical two-step synthesis starting from 2-chlorobenzotrifluoride is proposed below.

## Hypothetical Experimental Protocol:

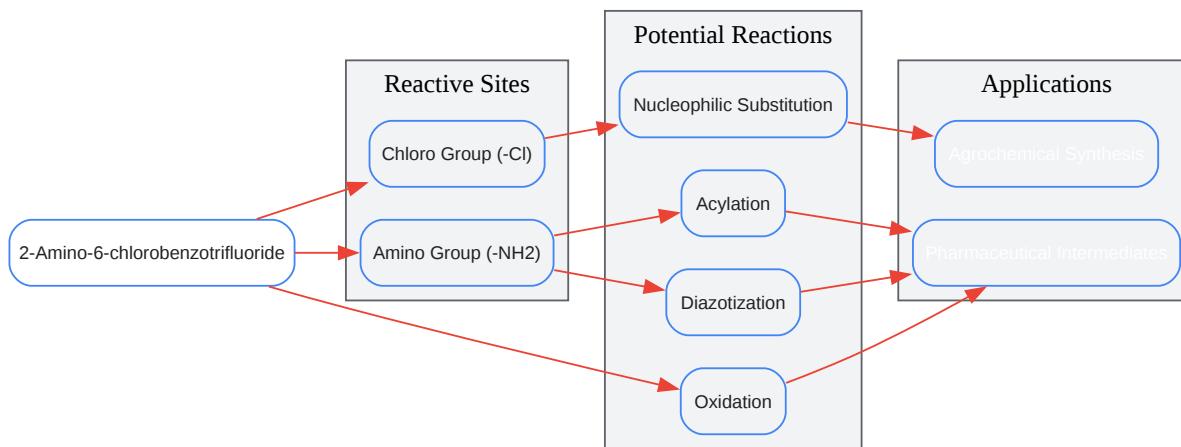
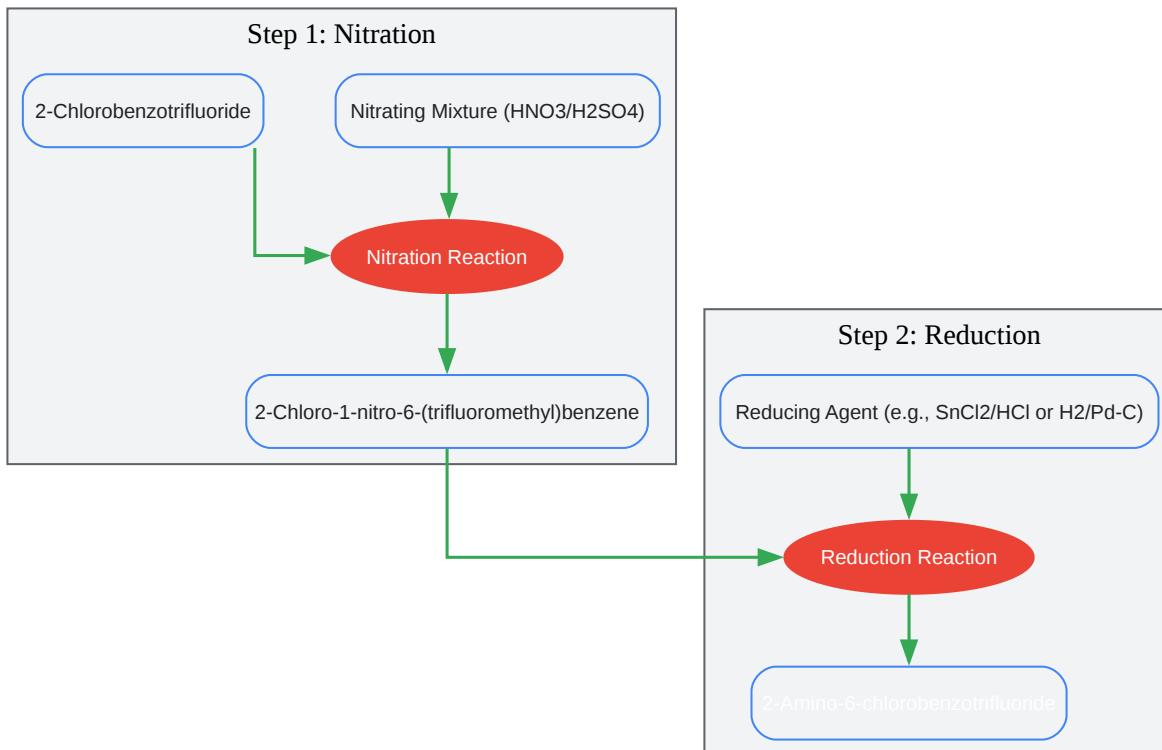
### Step 1: Nitration of 2-chlorobenzotrifluoride

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2-chlorobenzotrifluoride.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
- Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrated product, 2-chloro-1-nitro-6-(trifluoromethyl)benzene.

### Step 2: Reduction of the Nitro Group

- Dissolve the crude 2-chloro-1-nitro-6-(trifluoromethyl)benzene in a suitable solvent such as ethanol or ethyl acetate.
- Add a reducing agent, for example, tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

- If using  $\text{SnCl}_2/\text{HCl}$ , heat the reaction mixture under reflux for several hours. For catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature.
- Monitor the reaction by TLC.
- After completion, if using  $\text{SnCl}_2$ , neutralize the acidic mixture with a base (e.g., sodium hydroxide solution) until a basic pH is achieved.
- Extract the product with an organic solvent.
- Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
- Purify the crude 2-Amino-6-chlorobenzotrifluoride by column chromatography or distillation to obtain the final product.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-6-chlorobenzotrifluoride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1283132#properties-of-2-amino-6-chlorobenzotrifluoride>]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)